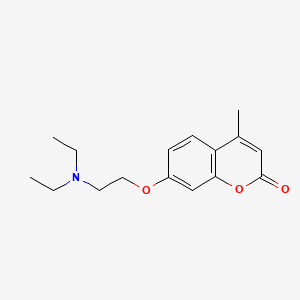
2H-1-Benzopyran-2-one, 7-(2-(diethylamino)ethoxy)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Knoevenagel Condensation: The initial step involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. This reaction forms 7-(diethylamino)coumarin.
Vilsmeier-Haack Formylation: The 7-(diethylamino)coumarin is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 3-position, resulting in 7-(diethylamino)coumarin-3-carbaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted chromenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a fluorescent probe in various analytical techniques due to its chromophoric properties.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450 by binding to the active site, thereby preventing substrate access.
Fluorescence: Its chromophoric structure allows it to absorb and emit light, making it useful in fluorescence-based assays.
Vergleich Mit ähnlichen Verbindungen
7-(Diethylamino)coumarin: Lacks the ethoxy group but shares the diethylamino substitution.
4-Methylcoumarin: Lacks both the diethylamino and ethoxy groups but retains the core chromenone structure.
Uniqueness:
- The presence of both the diethylamino and ethoxy groups in 7-(2-(Diethylamino)ethoxy)-4-methyl-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced fluorescence and specific enzyme inhibition capabilities, distinguishing it from other coumarin derivatives.
Eigenschaften
CAS-Nummer |
24416-77-1 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
7-[2-(diethylamino)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-2)8-9-19-13-6-7-14-12(3)10-16(18)20-15(14)11-13/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
AXFDKDUQMWOLKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
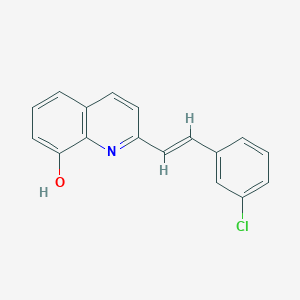
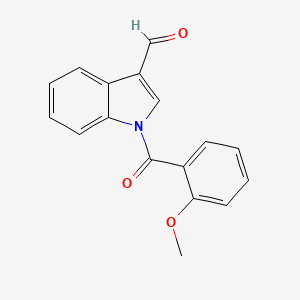

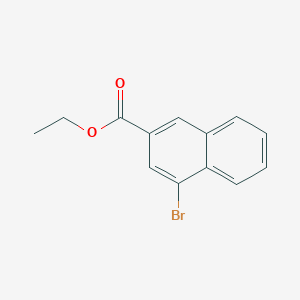


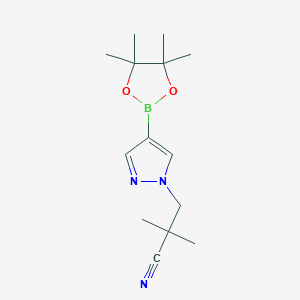
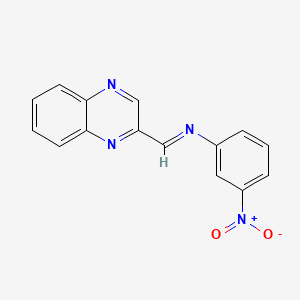
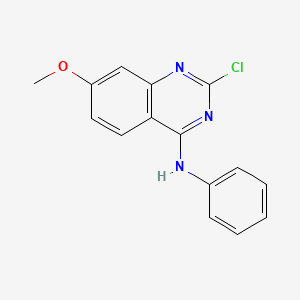
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
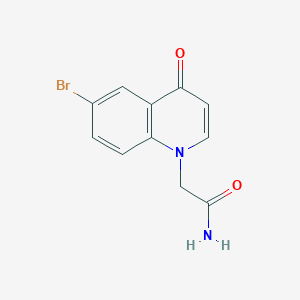
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
